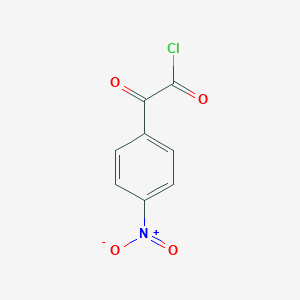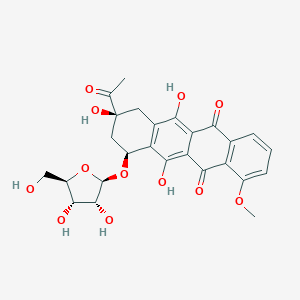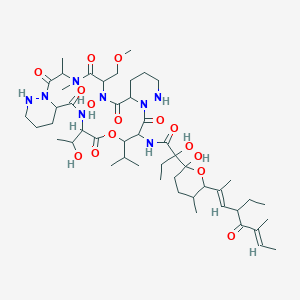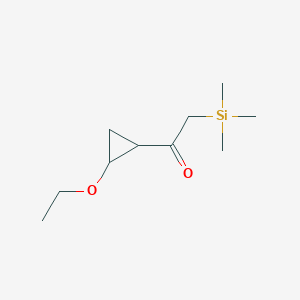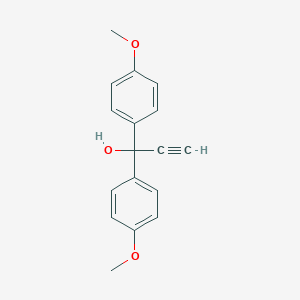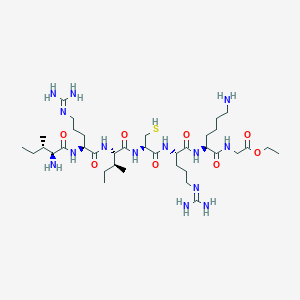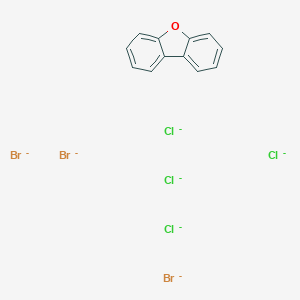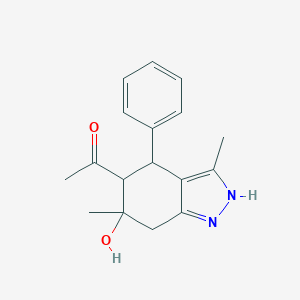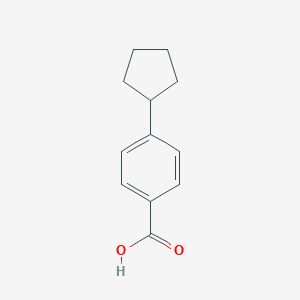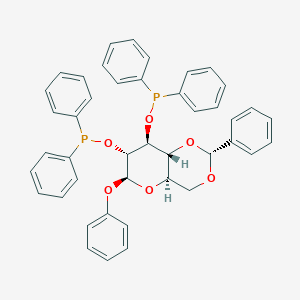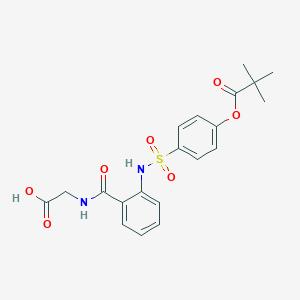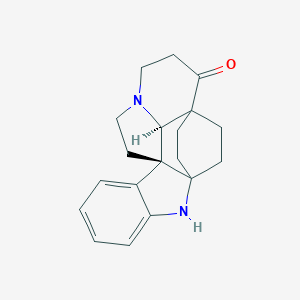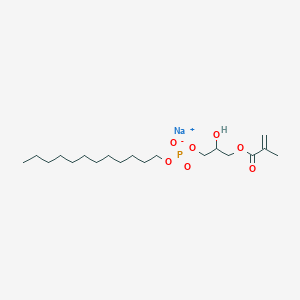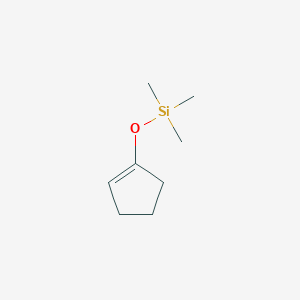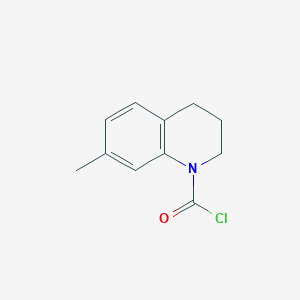
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as 7-methylquinoline-3,4-dihydro-1-carbonyl chloride or 7-MDQC.
Mechanism Of Action
The mechanism of action of 7-MDQC is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the reaction with phosgene to form the carbonyl chloride.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 7-MDQC. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains.
Advantages And Limitations For Lab Experiments
The advantages of using 7-MDQC in lab experiments include its ease of synthesis and availability. However, its limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for the research on 7-MDQC, including the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand its mechanism of action and to explore its potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of 7-MDQC can be achieved through several methods, including the reaction of 7-methylquinoline with phosgene. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography.
Scientific Research Applications
7-MDQC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
103661-42-3 |
|---|---|
Product Name |
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9-3-2-6-13(11(12)14)10(9)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
YGYDYIWBTGAKNB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
Canonical SMILES |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
synonyms |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-7-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



